N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a chemical compound known for its unique structure and properties. It is extensively used in scientific research due to its diverse applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide typically involves a multi-step process. One common method includes the following steps:
Acetylation: The starting material, 4-aminophenol, undergoes acetylation to form N-(4-acetylamino)phenol.
Etherification: The acetylated product is then reacted with 3,5-dimethylphenol in the presence of a suitable base to form the ether linkage.
Fluorination: Finally, the difluoroacetamide group is introduced through a fluorination reaction using a difluoroacetylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is widely used in scientific research for its diverse applications:
Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various drugs.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Biochemistry: It is employed in biochemical assays and studies to understand molecular interactions and pathways.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide: shares similarities with other difluoroacetamide derivatives and phenoxy compounds.
Difluoroacetamide Derivatives: These compounds have similar structural features and may exhibit comparable reactivity and applications.
Phenoxy Compounds: Compounds with phenoxy groups often share similar chemical properties and can undergo analogous reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c1-11-8-12(2)10-16(9-11)25-18(19,20)17(24)22-15-6-4-14(5-7-15)21-13(3)23/h4-10H,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNPQELGLLAUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)NC(=O)C)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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